molecular formula C19H22N2O3 B4554232 2-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

2-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide

Cat. No.: B4554232
M. Wt: 326.4 g/mol
InChI Key: ARDOVPSOGXNOAH-UHFFFAOYSA-N
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Description

2-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physico-Chemical Property Studies

Research has been conducted on derivatives of benzamides, focusing on their physico-chemical properties, which are crucial for understanding the relationship between a compound's structure and its biological activity. For instance, Stankovicová et al. (2014) explored the physico-chemical characteristics of compounds with potential ultra-short beta-adrenolytic activity, such as lipophilicity, surface activity, and adsorbability, which serve as the foundation for quantitative structure-activity studies. This work emphasizes the importance of these parameters in drug design and development (Stankovicová et al., 2014).

Synthesis and Characterization

The synthesis of complex benzamide derivatives for potential therapeutic use is another area of focus. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the intricate steps involved in creating such compounds and highlighting the potential for benzamide derivatives in treating conditions like HIV (Ikemoto et al., 2005).

Material Science Applications

In material science, benzamide derivatives have been explored for their unique properties. Kang et al. (2000) synthesized a new aromatic polyamide with a pendant ethoxycarbonyl group, illustrating the polymer's solubility and thermal stability, which could have implications for the development of new materials (Kang et al., 2000).

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been investigated, with compounds showing significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobials (Priya et al., 2006).

Environmental Biodegradation

Research on the biodegradation of novel herbicides by soil bacteria, such as studies conducted by Cai et al. (2012), points to the environmental applications of benzamide derivatives. These studies help in understanding how these compounds can be broken down in the environment, potentially leading to more eco-friendly pest control solutions (Cai et al., 2012).

Properties

IUPAC Name

2-ethoxy-N-[4-(propylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-13-20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDOVPSOGXNOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.